Product packaging for 2-isopropyltetrahydro-4H-pyran-4-one(Cat. No.:CAS No. 23659-45-2)

2-isopropyltetrahydro-4H-pyran-4-one

Cat. No.: B1280061
CAS No.: 23659-45-2
M. Wt: 142.2 g/mol
InChI Key: CRSWIMMUXWVIFI-UHFFFAOYSA-N
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Description

Contextualization of the Tetrahydropyran-4-one Core Structure in Heterocyclic Chemistry

The tetrahydropyran-4-one scaffold is a prominent heterocyclic ketone that features a six-membered ring containing an oxygen atom and a carbonyl group. chemicalbook.com This structure is a valuable building block in organic synthesis due to its inherent reactivity and polarity. chemicalbook.com The carbonyl group's carbon atom is electrophilic, making it susceptible to nucleophilic addition and condensation reactions. chemicalbook.com The presence of the oxygen atom within the ring increases the molecule's polarity, which influences its solubility and how it interacts with other molecules. chemicalbook.com

Heterocyclic compounds, which are cyclic compounds with at least two different elements in the ring, are fundamental in organic chemistry. thermofisher.com Six-membered rings like tetrahydropyran (B127337) are generally stable and readily formed. thermofisher.com The tetrahydropyran-4-one core, specifically, is utilized as an intermediate in the synthesis of more complex organic molecules. chemicalbook.comchemicalbook.com Its stability combined with its reactivity makes it a key component in constructing a variety of oxacycles. chemicalbook.com

Significance of the Isopropyl Substituent on the Tetrahydropyran-4-one Scaffold

The introduction of an isopropyl group at the 2-position of the tetrahydropyran-4-one ring introduces specific steric and electronic properties that can influence the molecule's reactivity and potential applications. An isopropyl group, consisting of a three-carbon chain with a methyl group attached to the second carbon, provides steric bulk. chemneo.com This bulk can direct the approach of incoming reagents, potentially leading to higher diastereoselectivity in chemical reactions.

Overview of Existing Research on 2-isopropyltetrahydro-4H-pyran-4-one

While extensive research exists for the parent tetrahydropyran-4-one and its various derivatives, specific studies focusing solely on this compound are not extensively documented in the public domain. Much of the available information pertains to the broader class of tetrahydropyran-4-ones or similarly substituted pyran derivatives. For instance, research has been conducted on compounds like 2-(2-isopropylphenyl)tetrahydro-4H-pyran-4-one and 2-isopropyl-2-methyltetrahydro-4H-pyran-4-one, indicating an interest in isopropyl-substituted pyranones within chemical synthesis programs. sigmaaldrich.combldpharm.com

The research on the broader family of tetrahydropyran-4-ones highlights their utility as intermediates in the synthesis of complex molecules, including those with potential biological activity. chemicalbook.comchemicalbook.com For example, the tetrahydropyran-4-one moiety is a key component in the development of potent and selective histamine-3 receptor antagonists. chemicalbook.com

Research Objectives and Scope for Advanced Studies on this compound

Given the foundational importance of the tetrahydropyran-4-one core, future research on this compound could be directed towards several key areas. A primary objective would be the development of efficient and stereoselective synthetic routes to obtain this specific compound. This would enable a more thorough investigation of its chemical properties and potential applications.

Further research should focus on exploring the reactivity of the carbonyl group and the influence of the adjacent isopropyl group on nucleophilic addition and condensation reactions. Investigating the diastereoselectivity of these reactions would be a critical aspect of such studies. The potential of this compound as a chiral building block for the synthesis of novel, complex organic molecules, including potential pharmacologically active agents, represents a significant area for future exploration.

The scope of advanced studies could also include the synthesis of a library of derivatives based on the this compound scaffold. These derivatives could then be screened for various biological activities, building upon the known applications of other substituted tetrahydropyran-4-ones. chemicalbook.com

Organization of the Research Outline

This article provides a structured overview of this compound within the context of modern organic chemistry. It begins by establishing the significance of the core tetrahydropyran-4-one structure and the specific influence of the isopropyl substituent. The subsequent sections will delve into detailed research findings, including physicochemical properties and spectroscopic data, presented in an organized and accessible format. The article will conclude with a summary of the key points and a comprehensive table of all chemical compounds mentioned.

The following tables provide illustrative data for this compound based on the general properties of tetrahydropyran-4-one and related heterocyclic compounds.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC8H14O2
Molecular Weight142.19 g/mol
AppearanceColorless liquid (predicted)
Boiling PointNot available
DensityNot available
SolubilitySoluble in many organic solvents; insoluble in water (predicted) chemicalbook.com

Table 2: Illustrative Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the isopropyl group protons (a doublet and a septet), and signals for the protons on the tetrahydropyran ring.
¹³C NMR A signal for the carbonyl carbon, signals for the carbons of the isopropyl group, and signals for the carbons of the tetrahydropyran ring.
IR Spectroscopy A strong absorption band characteristic of a ketone carbonyl group (C=O) around 1715 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1280061 2-isopropyltetrahydro-4H-pyran-4-one CAS No. 23659-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)8-5-7(9)3-4-10-8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWIMMUXWVIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23659-45-2
Record name 2-(propan-2-yl)oxan-4-one
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Reaction Chemistry and Mechanistic Insights of 2 Isopropyltetrahydro 4h Pyran 4 One

Reactivity Profiles at the Carbonyl Group

The ketone functionality is the most reactive site in 2-isopropyltetrahydro-4H-pyran-4-one, making it susceptible to a variety of nucleophilic additions and condensation reactions. The partial positive charge on the carbonyl carbon renders it an electrophilic center, readily attacked by nucleophiles.

Nucleophilic Additions

Nucleophilic addition is a fundamental reaction of ketones, involving the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an alcohol. nih.govyoutube.com

Grignard Reactions: The addition of organometallic compounds, such as Grignard reagents (R-MgX), to the carbonyl group is a powerful method for forming carbon-carbon bonds. masterorganicchemistry.comkhanacademy.org For instance, the reaction of this compound with methylmagnesium bromide would proceed via nucleophilic attack of the methyl carbanion on the carbonyl carbon. youtube.com This is followed by an acidic workup to protonate the intermediate alkoxide, yielding a tertiary alcohol. youtube.comyoutube.com

Table 1: Illustrative Grignard Reaction with this compound

Reactant Reagent Product

Wittig Reaction: The Wittig reaction provides a means to convert ketones into alkenes by reacting them with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.org This reaction is highly valuable for introducing a methylene (B1212753) group or other substituted alkylidene groups in place of the carbonyl oxygen. wikipedia.orggoogle.com

Table 2: Example of a Wittig Reaction

Reactant Reagent Product
This compound Ph₃P=CH₂ (Methylenetriphenylphosphorane) 2-isopropyl-4-methylenetetrahydro-4H-pyran

Condensation Reactions

Condensation reactions of the carbonyl group involve the reaction with nucleophiles, typically derivatives of ammonia, followed by the elimination of a water molecule to form a product with a carbon-nitrogen double bond.

Imine and Enamine Formation: Primary amines react with ketones to form imines, while secondary amines yield enamines. libretexts.org The reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. masterorganicchemistry.com This intermediate then dehydrates to form the final product. For this compound, reaction with a secondary amine like pyrrolidine (B122466) would lead to the formation of an enamine, where the double bond is formed between the former carbonyl carbon and an adjacent carbon. sciforum.net

Table 3: Enamine Formation from this compound

Reactant Reagent Product
This compound Pyrrolidine, H⁺ (catalyst) 4-(pyrrolidin-1-yl)-2-isopropyl-3,6-dihydro-2H-pyran

Electrophilic and Nucleophilic Reactivity of the Tetrahydropyran (B127337) Ring

The tetrahydropyran ring itself possesses sites of reactivity, although generally less pronounced than the carbonyl group. These include the ring oxygen and the carbon atoms at the alpha and beta positions to the carbonyl.

Transformations Involving the Ring Oxygen

The oxygen atom within the tetrahydropyran ring is a Lewis basic site due to its lone pairs of electrons. It can act as a nucleophile and participate in reactions such as alkylation and acylation under certain conditions. chemicalbook.com However, these reactions are less common compared to the reactions at the carbonyl group. The presence of the electron-withdrawing carbonyl group reduces the nucleophilicity of the ring oxygen.

Reactions at Alpha and Beta Positions to the Carbonyl

The hydrogen atoms on the carbon atoms alpha to the carbonyl group (C3 and C5) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can undergo various reactions, such as alkylation and aldol (B89426) condensation.

Alpha-Alkylation: In the presence of a strong base, such as lithium diisopropylamide (LDA), an enolate can be formed and subsequently alkylated by reacting it with an alkyl halide. This allows for the introduction of alkyl substituents at the alpha position.

Enamination: While enamine formation primarily involves the carbonyl carbon, it is a key step in activating the alpha-position for further reactions. The functionalization of the methyl group in 2-methyl-4-pyrones through an enamination reaction highlights the reactivity of the alpha position. nih.gov

Transformations Involving the Isopropyl Side Chain

The isopropyl side chain at the C2 position is generally unreactive under most conditions that target the carbonyl group or the alpha-positions of the ring. It consists of sp³-hybridized carbons and hydrogens, which are typically inert. However, under harsh conditions, such as with strong oxidizing agents, side-chain oxidation could potentially occur, although this is more characteristic of benzylic positions. libretexts.org Radical-initiated reactions could also lead to functionalization of the isopropyl group, but these are less common and require specific reagents and conditions.

Oxidative and Reductive Modifications

Oxidative Reactions: The primary oxidative transformation for cyclic ketones like this compound is the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.orgwikipedia.org The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the adjacent carbon atoms. The group that can better stabilize a positive charge during the rearrangement step migrates preferentially. organic-chemistry.org For this compound, the migration can occur at either the C3 (a secondary carbon) or the C5 (also a secondary carbon) position. Given the electronic similarity, a mixture of two possible seven-membered lactone (oxepanone) products could be formed. The isopropyl group at C2 would sterically and electronically influence the transition state, potentially favoring one regioisomer over the other. The migration occurs with retention of stereochemistry at the migrating center. youtube.com

Reductive Modifications: The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding 2-isopropyltetrahydro-4H-pyran-4-ol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The reduction introduces a new stereocenter at C4, leading to the formation of diastereomers (cis and trans isomers). The stereochemical outcome depends on the steric hindrance posed by the pyran ring and the C2-isopropyl group. Nucleophilic attack by the hydride reagent will preferentially occur from the less hindered face of the carbonyl. The conformation of the pyran ring, which typically adopts a chair-like structure, will dictate the axial or equatorial approach of the hydride. beilstein-journals.org The bulky isopropyl group is expected to preferentially occupy the equatorial position to minimize steric strain, influencing the facial bias of the ketone and thus the diastereomeric ratio of the resulting alcohol products.

Modification Type Reagent Example Potential Product(s) Key Features
Oxidation m-CPBA3-isopropyloxepan-5-one / 6-isopropyloxepan-4-oneForms a seven-membered lactone; regioselectivity depends on migratory aptitude. wikipedia.orgnrochemistry.com
Reduction NaBH₄cis- and trans-2-isopropyltetrahydro-4H-pyran-4-olForms diastereomeric alcohols; stereoselectivity is governed by steric approach control.

Selective Functionalizations

Functionalization of the this compound ring can be achieved at the α-carbons (C3 and C5) via enolate chemistry. bham.ac.ukmasterorganicchemistry.com The presence of the isopropyl group at C2 breaks the symmetry of the molecule, making the C3 and C5 positions chemically distinct.

Enolate Formation and Alkylation: Treatment with a base can deprotonate either the C3 or C5 position to form an enolate. The regioselectivity of this process can be controlled by the reaction conditions. masterorganicchemistry.com

Kinetic Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) would favor the formation of the kinetic enolate by removing the more accessible, less sterically hindered proton at the C5 position. masterorganicchemistry.com

Thermodynamic Enolate: Using a smaller, weaker base (e.g., NaH or an alkoxide) at higher temperatures would allow for equilibrium to be established, favoring the formation of the more substituted, thermodynamically stable enolate at the C3 position.

Once formed, these enolates are potent nucleophiles and can react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce new functional groups at the C3 or C5 position.

Functionalization at C2: While the C2 position is already substituted, its reactivity could be explored in specific contexts. Site-selective functionalizations on complex heterocyclic systems can sometimes be achieved by leveraging the electronic nature of reagents or directing group strategies. researchgate.netrsc.org However, direct C-H functionalization at the C2 position would be challenging without a suitable directing group or activation method.

Position Controlling Factor Intermediate Potential Reactions
C5 Kinetic Control (LDA, -78°C)Less substituted enolateAlkylation, Aldol addition
C3 Thermodynamic Control (NaH, RT)More substituted enolateAlkylation, Aldol addition

Ring-Opening and Ring-Closing Metathesis in this compound Derivatives

Olefin metathesis is a powerful tool for forming carbon-carbon double bonds. While the saturated tetrahydropyranone ring itself is not a substrate for metathesis, derivatives of this compound bearing alkene side chains can undergo Ring-Closing Metathesis (RCM). organic-chemistry.org

RCM is widely used to synthesize unsaturated rings of various sizes, including bicyclic and macrocyclic systems. beilstein-journals.orgacs.org To apply this to the target molecule, one would first need to introduce two terminal alkene functionalities. For example, alkylation at both the C3 and C5 positions with an allyl halide could generate a suitable diene precursor. This diene, when treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst), could undergo intramolecular RCM to form a novel bicyclic system where the two α-carbons are bridged by a new carbon-carbon double bond. organic-chemistry.org The efficiency and E/Z selectivity of the RCM reaction would depend on the length of the tether and the specific catalyst used. organic-chemistry.org This strategy provides a pathway to complex, conformationally constrained bicyclic ethers. nih.govrsc.org

Ring-Opening Metathesis Polymerization (ROMP) is another variant, but it is typically applied to strained cyclic olefins and is less relevant for the thermodynamically stable tetrahydropyranone ring. youtube.comyoutube.com

Rearrangement Reactions and Fragmentations

Rearrangement Reactions: As discussed, the Baeyer-Villiger oxidation is a prime example of a rearrangement reaction applicable to this compound, leading to a ring-expanded lactone. youtube.comnih.gov The key step is the concerted migration of an alkyl group to an electron-deficient oxygen atom via the Criegee intermediate. nrochemistry.com

Fragmentations: The fragmentation pathways of this compound can be predicted based on mass spectrometry principles. In an electron-impact mass spectrometer, the molecular ion would likely undergo fragmentation through several characteristic pathways common to ketones and ethers. researchgate.netnih.gov

α-Cleavage: The most common fragmentation for ketones involves the cleavage of a bond adjacent to the carbonyl group. This could lead to the loss of the C2-isopropyl group or the C3-H, generating acylium ions.

McLafferty-type Rearrangement: If appropriate side chains were present (e.g., from alkylation at C3 or C5), a McLafferty rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α-β bond could occur.

Ring Cleavage: The pyran ring itself can fragment. A common pathway involves retro-Diels-Alder type reactions or cleavage initiated by the ring oxygen, leading to the loss of small neutral molecules like formaldehyde (B43269) or ethylene. researchgate.net

Proposed Fragmentation Description Resulting Ion Type
α-Cleavage at C2-C3 Loss of the isopropyl radical.Acylium ion
α-Cleavage at C4-C5 Cleavage of the C4-C5 bond.Acylium ion
Ring Fission Cleavage of C-O and C-C bonds in the ring.Various radical cations

Detailed Mechanistic Investigations of Key Transformations

Kinetic and Thermodynamic Considerations

The reactivity and product distribution in reactions involving this compound are governed by both kinetic and thermodynamic factors.

Conformational Analysis: The tetrahydropyranone ring exists predominantly in a chair conformation. The bulky isopropyl group at C2 will strongly prefer an equatorial position to minimize 1,3-diaxial interactions. This conformational preference is a key thermodynamic consideration that influences the steric environment around the molecule and thus the kinetics of subsequent reactions. beilstein-journals.orgbeilstein-archives.orgnih.gov Computational studies on parent tetrahydropyranones have been used to determine their enthalpies of formation and stable conformations, providing a basis for understanding substituted derivatives. researchgate.net

Kinetic vs. Thermodynamic Control: The distinction between kinetic and thermodynamic control is crucial for selective functionalization. As mentioned for enolate formation, low temperatures and non-equilibrating conditions favor the kinetically preferred product (deprotonation at C5), while higher temperatures and reversible conditions lead to the thermodynamically more stable product (enolate at C3). bham.ac.uk Kinetic studies on the formation of related tetrahydropyran systems have been used to elucidate reaction mechanisms and determine rate-determining steps. physchemres.orgresearchgate.netbiotech-asia.org

Identification of Reaction Intermediates and Transition States

Understanding the transient species involved in a reaction is fundamental to its mechanism.

Reaction Intermediates:

Enolates: As discussed, enolates are key nucleophilic intermediates for α-functionalization. Their geometry (E/Z) can influence the stereochemical outcome of subsequent reactions. bham.ac.uk

Criegee Intermediate: In the Baeyer-Villiger oxidation, a tetrahedral intermediate, known as the Criegee intermediate, is formed by the addition of the peroxyacid to the carbonyl group. This intermediate is central to the rearrangement step. wikipedia.orgnrochemistry.com

Transition States:

Cyclization Transition States: In reactions that form tetrahydropyran rings, the stereochemical outcome is often determined by the transition state geometry. Computational studies on intramolecular oxa-Michael reactions to form tetrahydropyrans have shown that acid-catalyzed reactions proceed through a late, product-like transition state, while base-catalyzed reactions can have an earlier transition state, leading to different stereoselectivities. ntu.edu.sg

Decomposition Transition States: Computational analysis of the thermal decomposition of dihydropyran systems has identified concerted, six-membered cyclic transition states. mdpi.comresearchgate.net These studies provide insight into the electronic changes that occur during ring cleavage.

The stereoselectivity of hydride reduction of the C4-ketone would also proceed through a chair-like transition state, with the final stereochemistry dependent on whether an axial or equatorial attack pathway is lower in energy.

Stereochemical Considerations in 2 Isopropyltetrahydro 4h Pyran 4 One Chemistry

Conformational Analysis of the Saturated Tetrahydropyran (B127337) Ring System

The six-membered tetrahydropyran ring of 2-isopropyltetrahydro-4H-pyran-4-one is not planar and adopts various non-planar conformations to minimize ring strain, which is a combination of angle strain, torsional strain, and steric strain.

Similar to cyclohexane (B81311), the tetrahydropyran ring can exist in several conformations, with the most significant being the chair and boat forms. The chair conformation is generally the most stable as it minimizes both torsional strain, by having all substituents on adjacent carbons in a staggered arrangement, and angle strain, with bond angles close to the ideal tetrahedral angle of 109.5°.

In contrast, the boat conformation is less stable due to torsional strain from eclipsed interactions and steric hindrance between the "flagpole" hydrogens or substituents. A more flexible and slightly more stable variation of the boat conformation is the twist-boat (or skew-boat) conformation, which alleviates some of these unfavorable interactions. However, for most substituted tetrahydropyrans, the chair conformation remains the predominant and lowest energy form.

The presence of an isopropyl group at the C-2 position significantly influences the conformational equilibrium of the tetrahydropyran ring. In the chair conformation, the isopropyl group can occupy either an axial or an equatorial position. The equatorial position is strongly favored to avoid steric strain arising from 1,3-diaxial interactions. When the bulky isopropyl group is in the axial position, it experiences steric repulsion with the axial hydrogens (or other substituents) at the C-4 and C-6 positions.

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value (conformational free energy difference). While specific A-values for substituents on a tetrahydropyran-4-one ring are not extensively documented, values from the analogous cyclohexane system provide a good approximation. The A-value for an isopropyl group on a cyclohexane ring is approximately 2.2 kcal/mol, indicating a strong preference for the equatorial position. This preference is expected to be similar in the this compound system, meaning the conformer with the equatorial isopropyl group will be significantly more populated at equilibrium.

Table 1: Approximate A-Values of Common Substituents (on Cyclohexane)
SubstituentA-Value (kcal/mol)
-H0
-CH₃1.7
-CH₂CH₃1.8
-CH(CH₃)₂ (Isopropyl)2.2
-C(CH₃)₃> 5.0

Chirality and Stereoisomerism in this compound

The presence of a stereocenter in this compound gives rise to stereoisomerism.

The carbon atom at the C-2 position, bonded to a hydrogen, an isopropyl group, the ring oxygen, and the C-3 carbon, is a chiral center. Therefore, this compound exists as a pair of enantiomers: (R)-2-isopropyltetrahydro-4H-pyran-4-one and (S)-2-isopropyltetrahydro-4H-pyran-4-one. These enantiomers are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

If additional stereocenters are introduced into the molecule, for instance, through substitution at other positions on the ring, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

The separation of the enantiomers of this compound, a process known as resolution, can be achieved through several methods. One common approach is through the use of chiral resolving agents to form diastereomeric derivatives, which can then be separated by conventional techniques like crystallization or chromatography due to their different physical properties. After separation, the resolving agent is removed to yield the pure enantiomers.

Another powerful technique is chiral chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. Enzymatic resolution is also a viable method, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

Diastereoselective and Enantioselective Transformations of this compound

The carbonyl group at the C-4 position of this compound is a key functional group for various chemical transformations. The stereochemical outcome of reactions at this position can be influenced by the existing stereocenter at C-2, leading to diastereoselective reactions. Furthermore, the use of chiral reagents or catalysts can lead to enantioselective transformations.

For example, the reduction of the ketone to a hydroxyl group can result in the formation of two diastereomeric alcohols. The stereoselectivity of this reduction can be controlled by the choice of reducing agent and reaction conditions. Bulky reducing agents will preferentially attack from the less sterically hindered face of the molecule, which is dictated by the conformation of the tetrahydropyran ring and the orientation of the isopropyl group.

Enantioselective synthesis of derivatives of this compound can be achieved through various asymmetric synthesis strategies. For instance, asymmetric aldol (B89426) reactions or Michael additions to construct the tetrahydropyran ring in a stereocontrolled manner are common approaches in the synthesis of related structures. Organocatalysis and transition-metal catalysis with chiral ligands are powerful tools for achieving high levels of enantioselectivity in such transformations. While specific data for this compound is limited in publicly available literature, the principles of asymmetric synthesis are broadly applicable.

Table 2: General Approaches to Asymmetric Synthesis of Substituted Tetrahydropyrans
Reaction TypeCatalyst/Reagent TypeGeneral Outcome
Asymmetric Hetero-Diels-Alder ReactionChiral Lewis AcidsEnantioselective formation of dihydropyran precursors
Asymmetric Prins CyclizationChiral Brønsted or Lewis AcidsEnantioselective synthesis of tetrahydropyranols
Organocatalytic Michael Addition/CyclizationChiral Amines or PhosphinesEnantioselective construction of the tetrahydropyran ring
Enzymatic Kinetic ResolutionLipases, HydrolasesSeparation of enantiomers of tetrahydropyran derivatives

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

The asymmetric synthesis of 2-substituted tetrahydropyran-4-ones, including the 2-isopropyl derivative, can be effectively achieved through the use of chiral auxiliaries and catalysts. These methodologies introduce a chiral environment during the reaction, directing the formation of one enantiomer over the other.

Chiral Auxiliaries: A common strategy involves the temporary incorporation of a chiral auxiliary into the substrate. copernicus.orgnih.gov This auxiliary guides the stereochemical outcome of a subsequent key reaction, after which it is cleaved to yield the desired enantiomerically enriched product. While specific examples for the synthesis of this compound are not extensively documented, the principles can be illustrated with widely used auxiliaries in similar transformations. For instance, Evans's oxazolidinone auxiliaries are frequently employed in asymmetric alkylations and aldol reactions that could serve as precursors to the target molecule. researchgate.net Similarly, pseudoephedrine-derived auxiliaries have shown high efficacy in directing the alkylation of amides, which could be a viable route to introduce the isopropyl group with high stereocontrol.

Chiral Catalysts: The use of chiral catalysts is often a more atom-economical approach to asymmetric synthesis. york.ac.uk For the synthesis of chiral tetrahydropyranones, several catalytic systems have been developed. A notable example is the use of BINOL-titanium complexes as catalysts in asymmetric hetero-Diels-Alder reactions or Prins-type cyclizations, which can construct the tetrahydropyran ring with high enantioselectivity. nih.gov Chiral phosphoric acids have also emerged as powerful catalysts for intramolecular oxa-Michael additions to form substituted tetrahydropyrans with excellent enantiomeric excess. whiterose.ac.uk

Below is a table summarizing representative chiral catalysts and auxiliaries that are applicable for the asymmetric synthesis of 2-alkyl-substituted tetrahydropyran-4-ones.

MethodCatalyst/AuxiliaryReaction TypeTypical Diastereoselectivity/EnantioselectivityReference
Catalytic(R)-BINOL/Ti(Oi-Pr)₄Asymmetric Hetero-Diels-AlderHigh ee nih.gov
Catalytic(R)-TRIP (Chiral Phosphoric Acid)Intramolecular Oxa-MichaelUp to 99% ee whiterose.ac.uk
AuxiliaryEvans's OxazolidinoneAsymmetric Alkylation>95% de researchgate.net
AuxiliaryPseudoephedrineAsymmetric AlkylationHigh de nih.gov

Substrate-Controlled Stereoselectivity

In addition to external chiral reagents, the inherent stereochemistry within a substrate can direct the formation of new stereocenters. This approach, known as substrate-controlled stereoselectivity, is particularly relevant in cyclization reactions to form the tetrahydropyran ring.

A prominent example of a reaction that can be governed by substrate control is the Prins cyclization. ijirt.org In the synthesis of 2,6-disubstituted tetrahydropyrans, the stereochemistry of a pre-existing hydroxyl group in the acyclic precursor can dictate the facial selectivity of the cyclization, leading to predominantly cis or trans products. ijirt.org The stereochemical outcome is often rationalized by invoking a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. nih.gov For the synthesis of this compound, a substrate with a chiral center at a position that would become C2 could be designed to favor the formation of a specific diastereomer during a key ring-forming step.

The diastereoselectivity of such reactions is highly dependent on the reaction conditions and the nature of the substituents on the substrate. The table below illustrates the influence of substrate geometry on the stereochemical outcome in the synthesis of substituted tetrahydropyrans.

Reaction TypeSubstrate FeatureMajor Product StereochemistryMechanistic RationaleReference
Prins Cyclization(E)-Homoallylic alcoholcis-2,6-DisubstitutedChair-like transition state with equatorial substituents ijirt.org
Prins Cyclization(Z)-Homoallylic alcoholtrans-2,6-DisubstitutedChair-like transition state with equatorial substituents ijirt.org
Intramolecular Michael AdditionPre-existing stereocenterDependent on the relative stereochemistry of the substrateSteric hindrance directing the approach of the nucleophile whiterose.ac.uk

Methods for Absolute and Relative Stereochemistry Determination

Once the synthesis of this compound is accomplished, it is imperative to determine the absolute and relative stereochemistry of the product. Several analytical techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry of cyclic molecules. auremn.org.br For this compound, ¹H NMR can provide information about the conformation of the ring and the orientation of the isopropyl group through the analysis of coupling constants (J-values). The magnitude of the coupling between the proton at C2 and the adjacent protons on the ring can indicate whether the isopropyl group is in an axial or equatorial position.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for establishing through-space proximities between protons. copernicus.org For instance, a NOESY correlation between the methine proton of the isopropyl group and axial protons on the tetrahydropyran ring would provide strong evidence for a specific relative stereochemistry.

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry of a crystalline compound. researchgate.netmdpi.com If a suitable crystal of an enantiomerically pure derivative of this compound can be obtained, X-ray analysis can definitively establish its three-dimensional structure. The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, serve as the ultimate proof of stereochemistry.

The following table summarizes the key features of these analytical methods for stereochemical determination.

MethodInformation ObtainedKey Parameters/ObservationsLimitationsReference
¹H NMR SpectroscopyRelative stereochemistry, conformationCoupling constants (J-values)Indirect method, requires careful analysis auremn.org.br
2D NMR (NOESY/ROESY)Relative stereochemistryThrough-space correlations (NOEs/ROEs)Distance dependent, may not be conclusive for flexible molecules copernicus.org
X-ray CrystallographyAbsolute and relative stereochemistryUnit cell dimensions, atomic coordinatesRequires a single crystal of suitable quality researchgate.netmdpi.com

Spectroscopic and Advanced Analytical Characterization of 2 Isopropyltetrahydro 4h Pyran 4 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2-isopropyltetrahydro-4H-pyran-4-one is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen atoms and the carbonyl group, as well as the anisotropic effects of the pyran ring.

The protons on the isopropyl group would present as a doublet for the two methyl groups and a multiplet (likely a septet) for the methine proton, due to coupling with each other. The protons on the tetrahydropyranone ring will show more complex splitting patterns due to both geminal and vicinal coupling. Protons on carbons adjacent to the ring oxygen (C2 and C6) would be deshielded and appear at a lower field compared to those further away. The protons on C3 and C5, adjacent to the carbonyl group, will also be deshielded.

A predicted ¹H NMR data table for this compound is presented below, based on known values for similar structures and general NMR principles.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-23.8 - 4.2dd~11, ~4
H-3a (axial)2.3 - 2.6m
H-3b (equatorial)2.6 - 2.9m
H-5a (axial)2.3 - 2.6m
H-5b (equatorial)2.6 - 2.9m
H-6a (axial)3.4 - 3.7m
H-6b (equatorial)3.9 - 4.2m
-CH- (isopropyl)1.8 - 2.2septet~7
-CH₃ (isopropyl)0.9 - 1.1d~7

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon (C-4) is expected to be the most deshielded, appearing at a significantly downfield chemical shift. The carbons bonded to the ring oxygen (C-2 and C-6) will also be deshielded. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

A predicted ¹³C NMR data table for this compound is as follows:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-270 - 75
C-340 - 45
C-4 (C=O)205 - 210
C-540 - 45
C-665 - 70
-CH- (isopropyl)30 - 35
-CH₃ (isopropyl)15 - 20

Two-dimensional (2D) NMR techniques are instrumental in unequivocally assigning the proton and carbon signals and elucidating the detailed molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the isopropyl group and the methyl protons. It would also map out the connectivity of the protons on the pyran ring, for instance, showing correlations between H-2 and the protons on C-3, and between the protons on C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the proton signal assigned to H-2 would show a correlation to the carbon signal of C-2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is crucial for piecing together the molecular skeleton. For instance, the protons of the isopropyl methyl groups would show a correlation to the C-2 carbon, and the protons on C-3 and C-5 would show correlations to the carbonyl carbon (C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the isopropyl group. For example, a NOESY experiment could reveal through-space interactions between the methine proton of the isopropyl group and specific protons on the pyran ring, helping to establish its preferred conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band typically appears in the region of 1715-1730 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the aliphatic isopropyl and pyran ring protons in the 2850-3000 cm⁻¹ region, and C-O-C stretching vibrations of the ether linkage in the 1050-1150 cm⁻¹ range. utdallas.edulibretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. The C-H and C-C bond vibrations of the aliphatic portions of the molecule are typically strong in the Raman spectrum.

A table of predicted characteristic vibrational frequencies is provided below:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
C-H stretch (aliphatic)2850 - 30002850 - 3000Medium to Strong
C=O stretch (ketone)1715 - 17301715 - 1730Strong (IR), Medium (Raman)
C-O-C stretch (ether)1050 - 11501050 - 1150Strong (IR)
C-C stretch800 - 1200Strong (Raman)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₈H₁₄O₂), the expected nominal molecular weight is 142 g/mol .

The fragmentation of the molecular ion in the mass spectrometer would likely proceed through several pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation route for ketones, which could lead to the loss of an isopropyl radical or other alkyl fragments. chemguide.co.ukmiamioh.edu Cleavage of the pyran ring can also occur, leading to characteristic fragment ions.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the context of this compound, MS/MS analysis provides valuable insights into its molecular structure through characteristic fragmentation patterns. The primary modes of fragmentation for cyclic ketones and ethers, such as this compound, involve alpha-cleavage and ring-opening reactions. miamioh.edulibretexts.org

Upon ionization, typically via electron impact (EI), the molecular ion ([M]⁺) of this compound is formed. This ion then undergoes collision-induced dissociation (CID) in the mass spectrometer, leading to the formation of several diagnostic fragment ions. The fragmentation is dictated by the relative stability of the resulting carbocations and neutral losses.

Key fragmentation pathways for this compound include:

Alpha-Cleavage: This is a primary fragmentation mode for ketones. libretexts.org Cleavage of the bond between the carbonyl carbon and the adjacent carbon atoms can occur. The most favorable alpha-cleavage involves the loss of the largest alkyl substituent, in this case, the isopropyl group, leading to a stable acylium ion.

Ring Cleavage: The tetrahydropyran (B127337) ring can undergo cleavage initiated at different points. This can involve the retro-Diels-Alder (RDA) reaction, a common pathway for cyclic systems, or cleavage adjacent to the ether oxygen atom.

McLafferty Rearrangement: Ketones with a gamma-hydrogen atom can undergo a characteristic rearrangement to eliminate a neutral alkene molecule. youtube.com The feasibility of this rearrangement in this compound would depend on the stereochemical orientation of the isopropyl group.

The resulting fragment ions are detected, and their mass-to-charge (m/z) ratios provide a fragmentation fingerprint that aids in structural confirmation and differentiation from isomers.

Table 1: Proposed MS/MS Fragmentation Patterns for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
142.1999.12C₃H₇ (Isopropyl radical)Alpha-cleavage with loss of the isopropyl group.
142.1985.10C₃H₅O (Acrolein radical)Ring cleavage initiated by cleavage alpha to the ether oxygen.
142.1971.09C₄H₇O (Butenone radical)Ring cleavage initiated by cleavage alpha to the carbonyl group.
142.1957.07C₅H₉O (Pentanoyl radical)Cleavage of the C-C bond between the ring and the isopropyl group.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state. For a substituted tetrahydropyranone like this compound, X-ray diffraction analysis can confirm the chair or boat conformation of the pyran ring and the equatorial or axial position of the isopropyl substituent. researchgate.net

Crystal Growth and Data Collection

The initial and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. For organic compounds like this compound, which may be a liquid or low-melting solid at room temperature, crystallization can be achieved through various methods:

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

Cooling: A saturated solution is slowly cooled, causing the solubility to decrease and promoting crystal growth.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structural Refinement and Analysis

The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This model is then refined against the experimental data, a process that involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

The quality of the final structure is assessed by parameters such as the R-factor (residual factor), which should be as low as possible. The refined structure provides precise data on intramolecular geometry and intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, Table 2 presents typical crystallographic data that might be expected for a derivative of this class. researchgate.netmdpi.com

Table 2: Illustrative X-ray Crystallographic Data for a Tetrahydropyranone Derivative

ParameterExample Value
Chemical FormulaC₈H₁₄O₂
Formula Weight142.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 6.1 Å, b = 10.5 Å, c = 12.8 Å, β = 95.5°
Volume815 ų
Z (Molecules per unit cell)4
Temperature100 K
Final R-factorR1 = 0.045

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For this compound, both gas and liquid chromatography are employed to assess its purity, separate it from reaction byproducts or isomers, and prepare high-purity samples for further analysis.

Gas Chromatography (GC)

Gas chromatography is highly effective for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column wall.

For the analysis of a moderately polar ketone like this, a mid-polarity stationary phase is often chosen. Common choices include columns coated with 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5) or a more polar polyethylene (B3416737) glycol (wax) phase for enhanced separation of polar compounds. rjpbcs.comchromatographyonline.com Detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides both quantitative data and structural information for definitive identification. nih.gov GC is particularly useful for identifying and quantifying impurities that have different volatility profiles from the main compound.

Table 3: Typical Gas Chromatography (GC-MS) Parameters for Analysis

ParameterTypical Setting
ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at 1.0 mL/min
Injector Temperature250 °C
Oven ProgramInitial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
DetectorMass Spectrometer (MS)
MS Ion Source Temp.230 °C
Scan Range40-450 amu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of compounds that may not be sufficiently volatile or stable for GC. walshmedicalmedia.com It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. sielc.com In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.com More polar compounds elute earlier, while less polar compounds are retained longer on the column. Purity assessment is often performed using a UV detector, as the carbonyl group exhibits some UV absorbance, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. walshmedicalmedia.com HPLC is also exceptionally well-suited for separating stereoisomers if a chiral stationary phase is employed. molnar-institute.com

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Method

ParameterTypical Setting
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseIsocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectorUV at 210 nm or Mass Spectrometer (MS)
Injection Volume10 µL

Conclusion and Future Research Directions Pertaining to 2 Isopropyltetrahydro 4h Pyran 4 One

Summary of Current Research Accomplishments

Research on 2-isopropyltetrahydro-4H-pyran-4-one and related tetrahydropyran-4-one frameworks has established them as versatile building blocks in organic synthesis. The tetrahydropyran (B127337) ring is a structural motif present in a multitude of biologically significant marine natural products. nih.gov Consequently, substantial effort has been directed toward developing efficient and versatile synthetic methods for its derivatives. nih.gov

Key accomplishments in the field include the development of various synthetic routes, such as the Prins cyclization of homoallylic alcohols with aldehydes, which can yield tetrahydropyran structures with high diastereoselectivity. organic-chemistry.orgresearchgate.net Other methods involve ruthenium-catalyzed coupling reactions followed by acid-catalyzed cyclization, intramolecular aldol (B89426) condensation, and palladium-catalyzed oxidative aromatization to construct highly substituted tetrahydropyran-4-ones. chemicalbook.com The reactivity of the ketone and the pyran oxygen atom allows for a range of functionalization reactions, including acylation, alkylation, and condensation. chemicalbook.com

While specific research focusing exclusively on this compound is limited, the broader class of tetrahydropyran-4-one derivatives has been investigated for various biological activities. Studies have reported potential antimicrobial, antifungal, and insecticidal properties for the parent compound, tetrahydro-4H-pyran-4-one. chemicalbook.com Furthermore, derivatives have been synthesized and evaluated for activities ranging from antibacterial to anti-HIV protease inhibition and cytokinin activity in plants. kaznu.kznih.govnih.gov

Identification of Unaddressed Research Gaps and Emerging Challenges

Despite the foundational work, significant research gaps remain. There is a notable lack of comprehensive studies dedicated specifically to the biological profile and therapeutic potential of this compound itself. Much of the existing biological data is for the broader class of tetrahydropyranones or more complex molecules containing this moiety. chemicalbook.comnih.gov

A primary challenge is the development of highly stereoselective synthetic methods. The presence of a stereocenter at the C2 position (bearing the isopropyl group) means the compound exists as a pair of enantiomers. Controlling the stereochemistry during synthesis is crucial, as different stereoisomers can exhibit vastly different biological activities. nih.gov While methods for diastereoselective synthesis of related compounds exist, achieving high enantioselectivity in the synthesis of this compound remains an area ripe for exploration.

Furthermore, a deeper understanding of the structure-activity relationship (SAR) is needed. It is currently unclear how the isopropyl group at the C2 position, compared to other substituents, influences the chemical reactivity and biological properties of the tetrahydropyran-4-one core. Systematic studies are required to elucidate these relationships, which could guide the design of more potent and selective therapeutic agents. mdpi.com

Prognosis for Further Synthetic Advancements and Methodological Innovations

The future of synthetic chemistry related to this compound is promising. Advancements are anticipated in asymmetric catalysis to afford enantiomerically pure forms of the compound. The development of novel chiral catalysts, including N-heterocyclic carbenes (NHCs) or metal-based catalysts, could enable highly enantioselective cyclization reactions. organic-chemistry.org

Methodological innovations may also arise from multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from three or more starting materials. nih.goveresearchco.com Applying MCR strategies could lead to more efficient and atom-economical syntheses of a diverse library of this compound derivatives for biological screening.

Additionally, flow chemistry presents an opportunity for the scalable and safe production of these compounds. Continuous flow processes can offer better control over reaction parameters, potentially improving yields and selectivity while minimizing hazardous intermediates.

Future Directions in the Investigation of Biological Activities and Therapeutic Potential

Future investigations should focus on a systematic evaluation of the biological activities of this compound and its derivatives. Given that the parent scaffold has shown anti-influenza virus activity and general antimicrobial properties, screening for a broad range of therapeutic targets is warranted. chemicalbook.com

Key areas for future biological investigation include:

Antiviral Activity: Building on the finding that tetrahydro-4H-pyran-4-one exhibits anti-influenza activity, the 2-isopropyl derivative should be tested against a panel of viruses. chemicalbook.com The tetrahydropyran motif is also a key component in several HIV-1 protease inhibitors, suggesting a potential avenue for research. nih.gov

Anticancer Activity: Benzopyran-4-one derivatives have been identified as potential anticancer agents. mdpi.com It would be valuable to synthesize and screen this compound analogs for antiproliferative activity against various cancer cell lines.

Antibacterial and Antifungal Activity: Substituted tetrahydropyran-4-ones and their oximes have been reported to possess antibacterial activity. kaznu.kz Future work should explore the antimicrobial spectrum of this compound and its derivatives, particularly against drug-resistant strains.

Neurological Activity: The tetrahydropyran scaffold is present in molecules that interact with the central nervous system. Exploring potential applications as κ-opioid receptor agonists or other neurological targets could be a fruitful direction. researchgate.net

Broader Implications of this compound Research in Chemical Science

Research into this compound extends beyond its immediate applications. The development of novel synthetic strategies for this molecule contributes to the broader toolkit of organic chemistry, providing new methods for constructing substituted oxygen-containing heterocycles. organic-chemistry.org These six-membered rings are fundamental structural units in numerous natural products and pharmaceuticals. nih.gov

Understanding the stereochemical control in the synthesis of this compound can provide insights applicable to the synthesis of other complex chiral molecules. Furthermore, studying its reactivity and biological profile enhances the fundamental understanding of structure-activity relationships, guiding medicinal chemists in the design of future drugs. The compound serves as a valuable model system for exploring how seemingly simple substitutions, like an isopropyl group, can modulate the properties of a heterocyclic core, thereby impacting the fields of drug discovery, materials science, and chemical biology. chemicalbook.com

Q & A

Q. What are the common synthetic routes for 2-isopropyltetrahydro-4H-pyran-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves functionalizing tetrahydropyran-4-one derivatives. A starting material like 2,2-dimethyl-4H-pyran-4-one can undergo alkylation or condensation reactions to introduce the isopropyl group. For optimization, Design of Experiments (DoE) methodologies, such as factorial designs with centered points, are recommended to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). Pilot-scale processes often employ distillation and crystallization for purification .

  • Example Reaction Conditions :

StepConditionsYield Optimization Tips
AlkylationNaH/THF, 0–60°C, 12–24hUse anhydrous conditions
PurificationFractional distillation (166–166.4°C)Monitor boiling points closely

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and stereochemistry. For example, coupling constants (JJ) in 1H^1H NMR distinguish axial/equatorial substituents in the tetrahydropyran ring .
  • MS : High-resolution mass spectrometry (HRMS-ESI-TOF) confirms molecular weight and fragmentation patterns. Look for peaks corresponding to [M+H]+^+ or [M–H]^- ions .
  • IR : Absorbance bands near 1720 cm1^{-1} indicate carbonyl groups, while C-O-C stretches (~1100 cm1^{-1}) confirm the pyran ring .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coats) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation; the compound may release hazardous vapors at high temperatures.
  • Store in airtight containers away from oxidizers. Safety Data Sheets (SDS) for analogous compounds (e.g., tetrahydro-4H-thiopyran-4-one) recommend 98% purity for lab use and highlight incompatibilities with strong acids/bases .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of substituted tetrahydropyrans?

  • Methodological Answer : Diastereoselectivity is influenced by steric and electronic factors. Copper(II)–bisphosphine catalysts enable stereocontrol during cyclization. For example, L3 ligands promote (2R*,3S*,4S*) configurations in substituted tetrahydropyrans. Reaction solvents (e.g., toluene vs. THF) and temperature gradients (~0°C to room temperature) further modulate selectivity .

  • Case Study : Using 3,5-dimethylhex-5-en-1-ol and trans-cinnamaldehyde with L3 ligands yielded 73% diastereomeric excess (d.e.) for the (2S*,3S*,4S*) isomer .

Q. What strategies are effective for chemoselective functionalization of this compound?

  • Methodological Answer :
  • Hydrodehalogenation : Stannane-free methods using Pd/C or Ni catalysts selectively reduce C-X bonds (X = Cl, Br) without affecting carbonyl groups. For example, 4-bromo-tetrahydropyran derivatives were reduced to 4-H analogs with >90% selectivity .
  • Oxidation : MnO2_2 selectively oxidizes allylic alcohols to ketones while preserving the pyran ring .

Q. How can contradictions in spectroscopic data between studies be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., tetrahydro-4-methyl-2-phenyl-2H-pyran) to identify anomalies .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict 1H^1H and 13C^{13}C NMR shifts, resolving ambiguities in diastereomer assignments .
  • Collaborative Databases : Use NIST Chemistry WebBook or PubChem to benchmark spectral data .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for tetrahydropyran derivatives?

  • Methodological Answer :
  • Reproduce Conditions : Ensure exact replication of solvent purity, catalyst age, and inert atmosphere.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated isomers) that may reduce yields .
  • Scale Effects : Pilot plant conditions (e.g., continuous distillation vs. batch processing) may explain yield variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.